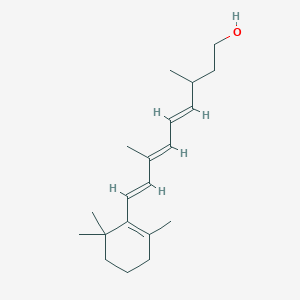

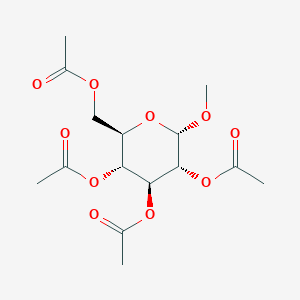

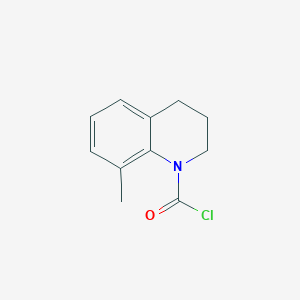

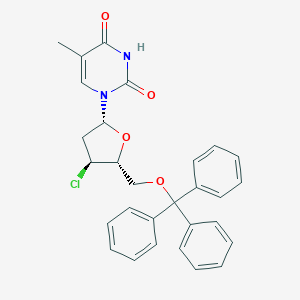

3'-Chloro-3'-deoxy-5'-O-tritylthymidine

Vue d'ensemble

Description

Synthesis Analysis

The chemical synthesis of related nucleosides often involves the incorporation of specific functional groups that enable further chemical modifications. For instance, 3'-deoxy-3'-chlorouridine has been chemically incorporated into octanucleotides using phosphite chloridite intermediates, demonstrating the versatility of chloro substituents in nucleoside chemistry (Smrt et al., 1986). Furthermore, synthetic pathways involving trityl groups at the 5' position of nucleosides, such as 2'-deoxy 5'-O-tritylthymidine, have been explored to study host–guest interactions and crystal structures (Prahadeeswaran et al., 2000).

Molecular Structure Analysis

The molecular structure of nucleosides containing trityl and chloro substituents has been extensively studied. The crystal structure analysis reveals detailed insights into the conformation and interactions of these modified nucleosides. For example, the crystal structures of 2'-deoxy 5'-O-tritylthymidine variants have shown different conformations and packing arrangements influenced by the presence of various organic moieties, demonstrating the impact of substitution on the nucleoside's structural properties (Prahadeeswaran et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 3'-chloro and 5'-O-trityl groups in nucleosides facilitate the synthesis of various nucleoside analogs with potential biological activities. The reactivity of these groups under different conditions can lead to the formation of compounds with unique properties. For instance, reactions of dimesylthymidine with secondary amines have provided easy access to new classes of potential antiviral aminonucleosides, showcasing the chemical versatility of modified nucleosides (Sakthivel et al., 1993).

Applications De Recherche Scientifique

HPLC Method for Determining 2'-Deoxy-3'-Thiacytidine (3TC) in Human Serum

A study by Harker et al. (1994) developed a high-performance liquid chromatographic method for determining 2'-deoxy-3'-thiacytidine in human serum. This method is effective for a concentration range of 10-5000 ng/ml and is suitable for automated analysis of HIV-positive patients' serum samples (Harker, Evans, Hawley, & Morris, 1994).

Carboxymethyl Derivatives in Polynucleotide Synthesis

Halford and Jones (1968) reported that carboxymethyl derivatives of uridine and thymidine can be used as a scaffold for synthesizing polynucleotides with high affinity for polyadenylic acid (Halford & Jones, 1968).

3TC as an Inhibitor of HIV Replication

Coates et al. (1992) found that 3TC is a potent and selective inhibitor of HIV-1 and HIV-2 replication in vitro, without detectable antiviral activity against other viruses or chronically infected cells (Coates et al., 1992).

Crystal Structures of Modified Nucleosides

A study by Prahadeeswaran et al. (2000) revealed the crystal structures of 2'-deoxy 5'-O-trityluridine and 2'-deoxy 5'-O-tritylthymidine, showing host-guest interactions between modified nucleosides and various organic moieties, providing insights into nucleoside interactions (Prahadeeswaran, Kolappan, Krishnan, & Seshadri, 2000).

Synthesis of Octadeoxyribonucleotides

Smrt et al. (1986) demonstrated the successful synthesis of octadeoxyribonucleotides with sequence-specific 3'-deoxy-3'-chlorouridine residues and 2'-5' internucleotide linkages using the phosphite chloridite approach (Smrt, Hoffmann, Cech, & Rosenthal, 1986).

Synthesis of 5'-Halogeno Nucleosides

Hřebabecký and Beránek (1978) presented a method for synthesizing 5'-chloro-2',3'-cyclic sulphite isomers, which can be used to synthesize 5'-deoxyuridine and 5'-deoxy-5-fluorouridine (Hřebabecký & Beránek, 1978).

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBVZHGDVFKZMX-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570279 | |

| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3'-deoxy-5'-O-tritylthymidine | |

CAS RN |

34627-62-8 | |

| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.